molecular formula C16H14O2 B12394243 Benzyl cinnamate-d5

Benzyl cinnamate-d5

Cat. No.: B12394243
M. Wt: 243.31 g/mol
InChI Key: NGHOLYJTSCBCGC-MAOTZQGHSA-N
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Description

Benzyl cinnamate-d5 is a deuterated derivative of benzyl cinnamate, an organic compound and ester formed from cinnamic acid and benzyl alcohol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl cinnamate-d5 can be synthesized through the esterification reaction between deuterated benzyl alcohol (benzyl-d5 alcohol) and cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to accelerate the process. The hydroxyl group from benzyl-d5 alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts like sulfuric acid or immobilized lipases (e.g., Novozym 40086) can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl cinnamate-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and cinnamic acid derivatives.

    Reduction: Reduction reactions can convert it back to benzyl-d5 alcohol and cinnamic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Benzyl cinnamate-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl cinnamate-d5 involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . The deuterium atoms in this compound may influence its binding affinity and metabolic stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    Benzyl cinnamate: The non-deuterated form, widely used in perfumes and flavoring agents.

    Cinnamic acid: A precursor in the synthesis of benzyl cinnamate and its derivatives.

    Benzyl alcohol: Used in the esterification reaction to produce benzyl cinnamate.

Uniqueness: Benzyl cinnamate-d5 is unique due to the presence of deuterium atoms, which enhance its utility in spectroscopic studies and provide insights into reaction mechanisms and metabolic pathways. Its deuterated nature also makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H14O2

Molecular Weight

243.31 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D

InChI Key

NGHOLYJTSCBCGC-MAOTZQGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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